molecular formula C25H43NO13S B1394930 dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester) CAS No. 1070798-99-0

dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)

Cat. No.: B1394930
CAS No.: 1070798-99-0
M. Wt: 597.7 g/mol
InChI Key: WZUXUXSZGJYBSY-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) plays a crucial role in biochemical reactions due to its ability to react with primary amines on target molecules. The NHS ester group of dPEG®8-SATA reacts with free primary amines to form stable amide bonds, thereby installing a protected thiol group on the target molecule via the dPEG® linker . This reaction is commonly used to modify proteins, peptides, and other biomolecules. The dPEG® linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of crosslinked proteins . The acetyl group can be easily removed by mild chemical deprotection, exposing the free thiol for further reactions, such as forming disulfide or thiol ether bonds .

Cellular Effects

dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) influences various cellular processes by modifying proteins and other biomoleculesFor example, the modification of cell surface proteins with dPEG®8-SATA can alter cell-cell interactions and receptor-mediated signaling . Additionally, the enhanced water solubility and reduced immunogenicity provided by the dPEG® linker can improve the biocompatibility of modified biomolecules, leading to more efficient cellular uptake and reduced immune responses .

Molecular Mechanism

The molecular mechanism of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) involves the formation of stable amide bonds between the NHS ester group and primary amines on target molecules . This reaction installs a protected thiol group on the target molecule via the dPEG® linker. The acetyl-protected thiol can be deprotected using hydroxylamine hydrochloride, exposing the free thiol for further reactions . The free thiol can then participate in disulfide or thiol ether bond formation with other thiol-reactive groups, enabling the crosslinking of biomolecules . This mechanism allows for precise control over the distance between the target molecule and the thiol group, facilitating specific biochemical modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can change over time due to factors such as stability and degradation. dPEG®8-SATA is typically stable when stored at -20°C and protected from moisture . Prolonged exposure to ambient conditions can lead to degradation and reduced reactivity . In in vitro and in vivo studies, the long-term effects of dPEG®8-SATA on cellular function can vary depending on the specific application and experimental conditions . It is essential to optimize storage and handling conditions to maintain the stability and efficacy of dPEG®8-SATA in laboratory experiments .

Dosage Effects in Animal Models

The effects of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) in animal models can vary with different dosages. At lower dosages, dPEG®8-SATA may effectively modify target biomolecules without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage for each specific application to achieve the desired biochemical modifications while minimizing potential side effects .

Metabolic Pathways

dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is involved in metabolic pathways that include the interaction with enzymes and cofactors. The NHS ester group reacts with primary amines, forming stable amide bonds and introducing a thiol group into the target molecule . This modification can affect metabolic flux and metabolite levels, depending on the specific biomolecules involved . The dPEG® linker enhances the solubility and stability of the modified biomolecules, facilitating their participation in various metabolic pathways .

Transport and Distribution

Within cells and tissues, dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) is transported and distributed through interactions with transporters and binding proteins. The dPEG® linker imparts water solubility, allowing dPEG®8-SATA to dissolve and react in aqueous environments without the need for organic solvents . This property enhances the distribution and localization of dPEG®8-SATA within cells and tissues, facilitating its interaction with target biomolecules . The reduced immunogenicity of the dPEG® linker also contributes to improved biocompatibility and reduced immune responses .

Subcellular Localization

The subcellular localization of dPEG®8-SATA (S-acetyl-dPEG®8-NHS ester) can influence its activity and function. The dPEG® linker and acetyl-protected thiol group can direct dPEG®8-SATA to specific cellular compartments or organelles . Post-translational modifications and targeting signals may further enhance the localization and activity of dPEG®8-SATA within cells . Understanding the subcellular localization of dPEG®8-SATA is essential for optimizing its use in biochemical applications and achieving precise modifications of target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dPEG®8-SATA involves the reaction of a dPEG® linker with an acetyl-protected thiol and an NHS ester. The acetyl group is introduced to protect the thiol group during the reaction . The reaction conditions typically involve mild chemical deprotection with hydroxylamine hydrochloride to expose the free thiol .

Industrial Production Methods

Industrial production of dPEG®8-SATA follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

dPEG®8-SATA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUXUXSZGJYBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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